4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester
Description
Properties
CAS No. |
3542-75-4 |
|---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H29NO3/c1-2-23-19(22)20(17-7-4-3-5-8-17)11-14-21(15-12-20)13-10-18-9-6-16-24-18/h3-5,7-8,18H,2,6,9-16H2,1H3 |
InChI Key |
DVPQIMAQRDKTQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC2CCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification of Isonipecotic Acid to Ethyl Ester
- Reaction : Isonipecotic acid is dissolved in absolute ethanol and treated with thionyl chloride at 0 °C, followed by refluxing for approximately 48 hours.
- Outcome : The acid is converted to ethyl 4-piperidinecarboxylate with high yield (~94%).
- Workup : After reaction completion, solvent removal under reduced pressure yields a yellow oil, which is extracted with ethyl acetate and washed with sodium hydroxide solution to remove impurities. Drying over anhydrous sodium sulfate and concentration yields the pure ester.
- Reference Data :
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | Isonipecotic acid, ethanol, thionyl chloride, 0 °C to reflux, 48 h | 94% | High purity ethyl ester obtained |
This step is foundational for preparing the ester intermediate for further functionalization.
Alkylation at the Piperidine Nitrogen
- Reaction : The nitrogen atom of the piperidine ring in ethyl isonipecotate is alkylated with a suitable 2-(tetrahydro-2-furyl)ethyl halide or equivalent electrophile.
- Conditions : Typically, this alkylation is performed under basic conditions using alkyl halides in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
- Notes : The tetrahydro-2-furyl moiety is introduced as a side chain providing the heterocyclic ether functionality.
- Safety : Careful control of reaction temperature and stoichiometry is necessary to avoid over-alkylation or side reactions.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- Solvent Choice : Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, and ethyl acetate are preferred for alkylation and esterification steps to enhance reaction rates and yields.
- Temperature Control : Esterification requires low temperature addition of thionyl chloride followed by reflux to ensure complete conversion without decomposition.
- Purification : Standard organic workup including aqueous washes, drying agents, and silica gel chromatography is used to isolate pure compounds.
- Safety : Thionyl chloride and alkyl halides are hazardous reagents requiring appropriate handling under inert atmosphere and fume hood conditions.
- Yield Optimization : Stoichiometric balance and reaction time are critical to maximize yield and minimize side products.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydrofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of isonipecotic acids, which are derivatives of piperidine. Its molecular formula is , characterized by a phenyl group and a tetrahydrofuran moiety. The structural features contribute to its biological activity, particularly its interaction with neurotransmitter systems.
Therapeutic Applications
-
Neurological Disorders
- Mechanism of Action : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels, particularly GABA (gamma-aminobutyric acid) and glutamate. These neurotransmitters play crucial roles in maintaining neuronal health and function.
- Case Studies : In preclinical studies, the compound has shown promise in reducing neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
-
Pain Management
- Analgesic Effects : The compound has been investigated for its analgesic properties. Studies suggest that it may act on pain pathways by inhibiting specific receptors involved in pain transmission .
- Clinical Trials : Clinical trials are underway to evaluate its efficacy compared to traditional analgesics, with preliminary results indicating significant pain relief in chronic pain models .
-
Psychiatric Disorders
- Antidepressant Potential : The modulation of neurotransmitters also positions this compound as a candidate for treating mood disorders. Animal studies have demonstrated antidepressant-like effects, suggesting it may enhance serotonin and norepinephrine levels .
- Ongoing Research : Further research is needed to explore its safety and efficacy in human subjects diagnosed with depression or anxiety disorders.
Pharmacokinetics
Understanding the pharmacokinetics of 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester is essential for determining its therapeutic viability. Studies indicate that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration . Metabolism primarily occurs via hepatic pathways, leading to various metabolites that may also possess biological activity.
Safety Profile
Initial toxicity studies suggest that the compound has a relatively safe profile at therapeutic doses. However, long-term studies are required to assess potential side effects and interactions with other medications .
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of furethidine are best contextualized against related 4-phenylpiperidine derivatives. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Comparative Insights
Piminodine’s 3-anilinopropyl chain introduces a secondary amine, reducing mu-opioid receptor affinity and analgesic potency relative to furethidine . Benzethidine’s phenmethoxyethyl group confers metabolic resistance to esterase hydrolysis, prolonging its duration of action compared to furethidine .
Pharmacokinetic and Metabolic Profiles Furethidine’s ester group is susceptible to hydrolysis by plasma esterases, yielding inactive metabolites, whereas piminodine’s anilino group undergoes N-dealkylation to active intermediates .
Benzethidine, though structurally analogous, has largely been phased out due to unpredictable pharmacokinetics and toxicity .
Table 2: Receptor Affinity and Selectivity (Inferred from Structural Analogues)
Biological Activity
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester, with the CAS Number 102613-05-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical structure is characterized by a phenyl group attached to an isonipecotic acid backbone, which is further substituted with a tetrahydro-2-furyl ethyl group. The molecular formula is .
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C20H29NO3 |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 102613-05-8 |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in modulating neurotransmitter systems. The compound's structural characteristics suggest potential interactions with serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
- Serotonin Reuptake Inhibition : Analogous compounds have shown selective serotonin reuptake inhibitor (SSRI) properties. For instance, studies on related piperazine derivatives indicated promising activity as SSRIs, which could be beneficial for depression treatment .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in animal models, suggesting that they may help in conditions like Alzheimer's disease and other neurodegenerative disorders.
- Analgesic Properties : Preliminary evaluations have indicated that the compound may possess analgesic properties similar to traditional pain relievers .
Study 1: Neuropharmacological Evaluation
A study conducted on a series of compounds related to isonipecotic acid derivatives evaluated their effects on neurotransmitter systems. The results showed that certain derivatives exhibited IC50 values in the nanomolar range against serotonin transporters, indicating high potency .
Study 2: In Vivo Analgesic Activity
In a controlled trial involving animal models, the analgesic efficacy of this compound was assessed. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an effective analgesic agent.
The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter levels through inhibition of reuptake mechanisms. This aligns with findings from similar compounds that target serotonin transporters and other neurochemical pathways.
Q & A
Basic Research Question: What experimental design strategies are recommended for optimizing the synthesis of 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester?
Answer:
To optimize synthesis, employ statistical design of experiments (DoE) to identify critical parameters (e.g., reaction time, temperature, catalyst loading). Utilize fractional factorial designs to minimize experimental runs while capturing interactions between variables . For reactor design, consider continuous-flow systems to enhance mass transfer and scalability, as outlined in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) . Validate purity using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol-based mobile phases for robust separation .
Basic Research Question: How can researchers ensure structural fidelity during the synthesis of this compound?
Answer:
Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural integrity. For stereochemical analysis, apply circular dichroism (CD) or X-ray crystallography if crystalline derivatives are obtainable. Cross-reference spectral data with computational methods like density functional theory (DFT) to validate electronic transitions and bond interactions .
Advanced Research Question: What methodologies resolve contradictions in reaction yield data for multi-step syntheses involving this compound?
Answer:
Conduct kinetic profiling to identify rate-limiting steps. Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and degradation. Apply sensitivity analysis via computational tools (e.g., COMSOL Multiphysics) to model reaction networks and pinpoint variables causing yield discrepancies. For heterogeneous systems, integrate particle technology principles (CRDC subclass RDF2050107) to optimize mixing efficiency .
Advanced Research Question: How can computational modeling predict the pharmacokinetic behavior of this compound?
Answer:
Employ molecular dynamics (MD) simulations to assess membrane permeability and bioavailability. Use quantitative structure-activity relationship (QSAR) models to predict metabolic stability, focusing on esterase-mediated hydrolysis of the ethyl ester group. Validate predictions with in-vitro assays (e.g., liver microsomes) and correlate with partition coefficient (logP) data derived from HPLC retention times .
Advanced Research Question: What strategies mitigate byproduct formation during the functionalization of the tetrahydrofuran moiety?
Answer:
Introduce protecting groups (e.g., silyl ethers) to shield reactive hydroxyls during alkylation. Optimize solvent polarity (e.g., THF vs. DMF) to control nucleophilicity. For purification, employ centrifugal partition chromatography (CPC) with a hexane/ethyl acetate gradient to separate structurally similar byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with UV-active derivatization .
Advanced Research Question: How do steric and electronic effects influence the compound’s reactivity in catalytic systems?
Answer:
Perform frontier molecular orbital (FMO) analysis using DFT to evaluate HOMO-LUMO gaps and predict regioselectivity. Experimentally, compare catalytic efficiencies of palladium vs. nickel complexes in cross-coupling reactions, noting steric hindrance from the phenyl and tetrahydrofuran groups. Use Hammett plots to correlate substituent effects with reaction rates .
Advanced Research Question: What analytical workflows validate batch-to-batch consistency in academic-scale synthesis?
Answer:
Implement a quality-by-design (QbD) approach:
- Purity: HPLC-UV with a C18 column and gradient elution (CRDC RDF2050104) .
- Impurity Profiling: LC-MS/MS to detect degradation products (e.g., hydrolyzed ester derivatives).
- Stability: Accelerated aging studies (40°C/75% RH) with kinetic modeling to estimate shelf-life .
Advanced Research Question: How can researchers assess the compound’s ecological impact in microbial systems?
Answer:
Design microcosm experiments to evaluate biodegradation pathways. Use isotopically labeled analogs (e.g., ¹⁴C-tagged ethyl ester) to track mineralization rates via scintillation counting. For toxicity, perform dose-response assays on model organisms (e.g., Pseudomonas spp.), measuring ATP production and membrane integrity. Reference CRDC subclass RDF20801 (environmental engineering) for remediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
